2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid

Description

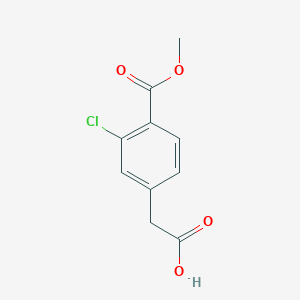

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a chlorine atom at the 3-position and a methoxycarbonyl (COOCH₃) group at the 4-position of the phenyl ring, attached to an acetic acid moiety. The molecular formula is C₁₀H₉ClO₄, with a calculated molecular weight of 228.63 g/mol.

Properties

IUPAC Name |

2-(3-chloro-4-methoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-15-10(14)7-3-2-6(4-8(7)11)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHAIIHYPHJMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or material synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenylacetic Acid Derivatives

Key Observations:

- Substituent Position: The position of chlorine significantly impacts bioactivity. For example, 3-Cl substitution (target compound) vs. 2-Cl () alters electronic effects and steric accessibility .

- Biological Activity: Phenyldiazenyl-substituted analogs () exhibit antibacterial properties, suggesting that electron-deficient aromatic systems may target bacterial enzymes. The target compound’s ester group could act as a prodrug, hydrolyzing in vivo to release the active acid .

Physicochemical Properties

- Acidity: The acetic acid moiety (pKa ~2.5–4.2) dominates acidity, but electron-withdrawing substituents (Cl, COOCH₃) further stabilize the conjugate base, increasing acidity compared to methyl- or hydroxy-substituted analogs .

- Solubility: The ester group reduces water solubility relative to carboxylic acids but improves organic solvent compatibility. For instance, 2-(2-chloro-4-hydroxyphenyl)acetic acid () is more polar due to the hydroxyl group .

- Stability: Methoxycarbonyl esters are prone to hydrolysis under acidic/basic conditions, whereas methylthio () or fluorine-containing () analogs show enhanced hydrolytic stability .

Biological Activity

2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antibacterial, and antiviral properties based on diverse sources.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H10ClO4

- Molecular Weight : 232.64 g/mol

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. It has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines.

- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest in the G2/M phase .

- Cell Line Studies : In vitro studies demonstrated IC50 values ranging from 39 to 48 μM against A549 (lung cancer) and H1975 (lung adenocarcinoma) cell lines .

Case Study

A notable study utilized flow cytometric analyses to assess the effects of this compound on cancer cells. The findings indicated a high selectivity index (SI > 10), suggesting that the compound preferentially targets cancer cells over normal cells .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.25 mg/mL |

| Bacillus subtilis | 1.25 mg/mL |

| Klebsiella pneumoniae | 0.625 mg/mL |

| Mycobacterium tuberculosis | 6.25 µg/mL |

The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with a notable MIC against Mycobacterium tuberculosis .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown antiviral efficacy against several viruses.

| Virus | Effective Concentration (EC50/IC50) |

|---|---|

| Human cytomegalovirus | EC50 = 0.126 nM |

| Chikungunya Virus | IC50 = 0.44 µM |

These results suggest that this compound could be a candidate for further development as an antiviral agent .

Preparation Methods

Hydrolysis of Methyl Ester Precursors

A widely documented approach for synthesizing arylacetic acid derivatives involves the hydrolysis of ester precursors. For 2-(3-chloro-4-(methoxycarbonyl)phenyl)acetic acid, this method begins with methyl 3-chloro-4-(methoxycarbonyl)benzyl acetate (or analogous esters). The process mirrors a protocol described for structurally related compounds :

-

Base-Catalyzed Ester Hydrolysis :

-

The precursor ester is treated with potassium carbonate (K₂CO₃) in a methanol-water mixture at room temperature for 12 hours.

-

Example reagent ratios: 500 mg ester, 700 mg K₂CO₃, 10 mL methanol, 10 mL water .

-

This step selectively hydrolyzes the benzyl acetate group to a carboxylic acid while preserving the methoxycarbonyl moiety.

-

-

Acidification and Isolation :

Critical Considerations :

-

Regioselectivity : The chloro and methoxycarbonyl groups must be pre-installed in the ester precursor, requiring careful synthesis of the starting material.

-

Solvent Choice : Methanol-water systems balance solubility and reaction efficiency, while EtOAc minimizes co-extraction of unreacted diester .

Chlorination of Methoxycarbonyl-Substituted Intermediates

Introducing the chloro group at position 3 of the benzene ring demands regioselective electrophilic substitution. A plausible pathway involves:

-

Synthesis of 4-Methoxycarbonylphenylacetic Acid Methyl Ester :

-

Directed Chlorination :

-

Ester Hydrolysis :

-

As described in Section 1, hydrolysis converts the methyl ester to the carboxylic acid.

-

Challenges :

-

Competing ortho/para chlorination requires precise stoichiometry and catalyst selection.

-

Side reactions, such as oxidation of the acetic acid side chain, necessitate inert atmospheres.

Cyclization of Cyanoacetate Intermediates

Patent literature on pyridinecarboxylic acid esters suggests cyclization strategies applicable to benzene systems:

-

Formation of Cyanoacetate Intermediate :

-

Cyclization with HCl :

-

Isolation and Purification :

Advantages :

-

One-pot reactions reduce intermediate isolation steps.

-

High yields (~61%) achievable with optimized HCl concentrations .

Comparative Analysis of Synthetic Routes

*Hypothesized based on analogous reactions.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-4-(methoxycarbonyl)phenyl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via visible-light photoredox-catalyzed carboxylation of activated C(sp³)─O bonds. Key steps include:

- Photoredox Catalysis : Using a photocatalyst (e.g., Ir-based) under blue LED light to activate the substrate.

- Carboxylation : CO₂ is introduced to form the acetic acid moiety. Optimal conditions include 1 atm CO₂ pressure and room temperature, yielding ~80% purity .

- Substitution Reactions : Chlorine and methoxycarbonyl groups are introduced via nucleophilic substitution. For example, KMnO₄ oxidation or LiAlH₄ reduction may adjust functional groups .

Critical Factors : Solvent polarity (e.g., THF vs. DMSO), temperature, and stoichiometry of reagents significantly impact yield.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.69 ppm for the methylene group adjacent to the carboxylic acid and δ 172.55 ppm for the carbonyl carbon) confirm structural integrity .

- X-Ray Crystallography : Resolves stereochemistry and bond angles. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.5022 Å, β = 93.573°) validate molecular packing .

- Mass Spectrometry : LRMS (ESI⁻) confirms molecular weight ([M-H]⁻ at m/z 193.05) .

Best Practices : Use deuterated solvents for NMR and high-purity crystals (>95%) for X-ray analysis.

Q. How is the compound screened for preliminary biological activity in academic research?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values).

- Anti-Inflammatory Testing : Measure inhibition of COX-2 via ELISA or Western blot .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM.

Controls : Include reference drugs (e.g., aspirin for anti-inflammatory activity) and solvent-only blanks.

Advanced Research Questions

Q. What metabolic pathways are observed for this compound in hepatocyte studies, and how do they inform drug design?

Methodological Answer:

- In Vitro Metabolism : Incubation with human/animal hepatocytes reveals hydroxylation at the methoxycarbonyl group, forming 2-(3-chloro-4-hydroxy-phenyl)acetic acid as a primary metabolite. NADPH-dependent cytochrome P450 enzymes mediate this step .

- Oxidation Pathways : The furan ring (if present in derivatives) undergoes oxidation, detected via LC-MS/MS.

Implications : Metabolites with reduced lipophilicity may require structural optimization for improved pharmacokinetics.

Q. How can enantiomer-specific effects be studied, given the compound’s chiral centers?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to separate enantiomers.

- Stereochemical Synthesis : Employ asymmetric catalysis (e.g., Rhodium-BINAP complexes) to produce enantiopure forms.

- Biological Evaluation : Compare enantiomer activity in receptor-binding assays (e.g., GABAₐ modulation) to identify stereospecific effects .

Q. How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Data Triangulation : Compare substituent effects (e.g., 3-chloro vs. 4-chloro analogs) using meta-analysis. For example, 3-chloro derivatives show higher antimicrobial activity than 4-chloro isomers due to enhanced membrane penetration .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.

- Computational Modeling : Use DFT calculations to predict electronic effects of substituents on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.